D-Saccharic acid 1,4-lactone hydrate

Descripción

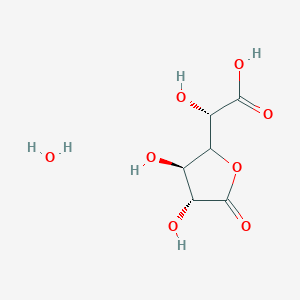

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2S)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.H2O/c7-1-2(8)6(12)13-4(1)3(9)5(10)11;/h1-4,7-9H,(H,10,11);1H2/t1-,2-,3+,4+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFKVZHSFSFLPU-QGBSHYGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(=O)OC1C(C(=O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C(=O)O[C@@H]1[C@@H](C(=O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to D-Saccharic Acid 1,4-Lactone Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of D-Saccharic acid 1,4-lactone hydrate (B1144303), a significant compound in biomedical research. This document details its chemical and physical characteristics, biological activities, and the experimental protocols used to determine these properties.

Core Properties and Specifications

D-Saccharic acid 1,4-lactone hydrate, also known as D-glucaro-1,4-lactone, is a derivative of D-glucaric acid. It is widely recognized for its inhibitory effects on the enzyme β-glucuronidase, making it a valuable tool in various research applications, including cancer research and drug metabolism studies.[1][2][3][4][5][6]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and research articles.

| Property | Value | References |

| Synonyms | D-Glucaro-1,4-lactone, D-Saccharolactone, DSAL | [1][2][4][7][8] |

| CAS Number | 61278-30-6 | [1][2][7][8] |

| Molecular Formula | C₆H₈O₇ • H₂O | [1][2][7] |

| Molecular Weight | 210.14 g/mol | [4][8] |

| Appearance | White to off-white crystalline solid/powder | [3][7] |

| Purity | ≥95% to ≥98.0% (by HPLC) | [1][7][8] |

| Melting Point | 80-82 °C or 91-93 °C | [9][10][11] |

| UV Maximum (λmax) | 216 nm | [1][2][7] |

| Storage | -20°C or 2-8°C | [7][8][12] |

| Stability | ≥ 4 years (when stored at -20°C) | [1][7] |

Solubility Data

The solubility of this compound in various solvents is crucial for its application in experimental settings.

| Solvent | Solubility | References |

| Water | 50 mg/mL (clear, colorless to faintly yellow) | [8] |

| Dimethylformamide (DMF) | 20 mg/mL | [1][2] |

| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL, 42 mg/mL | [1][2][13] |

| Ethanol | 20 mg/mL, 42 mg/mL | [1][7][13] |

| PBS (pH 7.2) | 10 mg/mL | [1][2][7] |

| Acetone | Slightly soluble | [9][10] |

| Methanol (B129727) | Slightly soluble | [9][10] |

Biological Activity and Signaling Pathways

The primary biological function of D-Saccharic acid 1,4-lactone is the inhibition of β-glucuronidase.[1][2][5] It also exhibits antioxidant and anti-apoptotic properties, which are of significant interest in drug development.[5][14][15]

Inhibition of β-Glucuronidase

D-Saccharic acid 1,4-lactone is a potent inhibitor of β-glucuronidase, with reported IC50 values of 45 µM and 48.4 µM for the human enzyme.[1][2][5][13] This inhibitory action is critical in studies where the activity of β-glucuronidase can interfere with the analysis of glucuronidated compounds in biological samples like plasma, serum, or urine.[1][2]

Antioxidant and Anti-apoptotic Effects

Research has demonstrated that D-Saccharic acid 1,4-lactone possesses antioxidant and detoxifying properties.[5][14][15] It has been shown to protect cells from oxidative stress-induced apoptosis through a mitochondria-dependent pathway.[14] This involves the stabilization of the mitochondrial membrane potential and the prevention of cytochrome c release.[14] Furthermore, it has been observed to inhibit both the intrinsic and extrinsic apoptotic pathways by modulating the expression of key signaling molecules.[15]

The following diagram illustrates the role of D-Saccharic acid 1,4-lactone in the mitochondria-dependent apoptotic pathway.

Caption: D-Saccharic acid 1,4-lactone's role in the mitochondrial apoptotic pathway.

The diagram below outlines the broader anti-apoptotic action of D-Saccharic acid 1,4-lactone, encompassing both intrinsic and extrinsic pathways.

Caption: Inhibition of intrinsic and extrinsic apoptotic pathways by D-Saccharic acid 1,4-lactone.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for determining the purity of this compound.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., ZIC-HILIC, 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and an aqueous buffer (B), such as 5 mM ammonium (B1175870) dihydrogen phosphate (B84403) with 1.0% phosphoric acid.

-

Gradient Program:

-

0-3 min: 83% A

-

3-15 min: Linear gradient to a lower percentage of A (to be optimized based on the specific column and system).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 216 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., 60% methanol solution). Centrifuge to remove any particulates and dilute as necessary for analysis.

-

Procedure:

-

Prepare the mobile phases and equilibrate the HPLC system.

-

Prepare a standard solution of this compound of known concentration.

-

Inject the standard and sample solutions.

-

Record the chromatograms and determine the peak area of D-Saccharic acid 1,4-lactone.

-

Calculate the purity of the sample by comparing the peak area of the sample to that of the standard.

-

β-Glucuronidase Inhibition Assay

This assay determines the inhibitory activity of D-Saccharic acid 1,4-lactone on β-glucuronidase.

-

Materials:

-

β-Glucuronidase enzyme solution.

-

Substrate solution (e.g., phenolphthalein (B1677637) glucuronide or a fluorogenic substrate).

-

Buffer (e.g., 75 mM potassium phosphate buffer, pH 6.8).

-

This compound (inhibitor).

-

Stop solution (e.g., 200 mM glycine (B1666218) buffer, pH 10.4 for phenolphthalein-based assays).

-

96-well microplate.

-

Spectrophotometer or fluorometer.

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

-

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol measures the free radical scavenging capacity of this compound.

-

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol or ethanol).

-

This compound solutions of varying concentrations.

-

Positive control (e.g., ascorbic acid or Trolox).

-

Methanol or ethanol.

-

96-well microplate.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a working solution of DPPH in methanol or ethanol.

-

In a 96-well plate, add a specific volume of the this compound solutions to different wells.

-

Add the DPPH working solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Caption: Workflow for the DPPH radical scavenging assay.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. mdpi.com [mdpi.com]

- 3. marinebiology.pt [marinebiology.pt]

- 4. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abcam.cn [abcam.cn]

- 6. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 8. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. research.kombuchabrewers.org [research.kombuchabrewers.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. bioassaysys.com [bioassaysys.com]

- 15. Effect of the β-glucuronidase inhibitor saccharolactone on glucuronidation by human tissue microsomes and recombinant UDP-glucuronosyltransferases (UGTs) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of D-Saccharic Acid 1,4-Lactone Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Saccharic acid 1,4-lactone (DSL), a derivative of D-glucaric acid found in various fruits and vegetables, is emerging as a compound of significant interest in the biomedical field. Possessing anticarcinogenic, detoxifying, and antioxidant properties, its primary mechanism of action is the inhibition of the enzyme β-glucuronidase.[1][2] This inhibition has profound implications for cancer prevention and therapy, as elevated β-glucuronidase activity is linked to an increased risk of various cancers.[3] Furthermore, DSL has been demonstrated to induce apoptosis in cancer cells through both intrinsic and extrinsic signaling pathways, highlighting its therapeutic potential. This technical guide provides a comprehensive overview of the core mechanisms of action of D-Saccharic acid 1,4-lactone hydrate (B1144303), with a focus on its enzymatic inhibition and its role in programmed cell death.

Core Mechanism of Action: β-Glucuronidase Inhibition

The principal and most well-characterized mechanism of action of D-Saccharic acid 1,4-lactone is its potent inhibition of β-glucuronidase.[1][4][5] This enzyme plays a critical role in the metabolism of various endogenous and exogenous compounds, including carcinogens, by hydrolyzing glucuronide conjugates.[3] Elevated β-glucuronidase activity, particularly in the colon, can lead to the reactivation of detoxified carcinogens, thereby increasing cancer risk.[3]

DSL acts as a competitive inhibitor of β-glucuronidase, effectively preventing the deconjugation of glucuronidated compounds.[6] This action enhances the detoxification of carcinogens and tumor promoters by ensuring their elimination from the body in their inactive, water-soluble glucuronide form.[3]

Quantitative Data: β-Glucuronidase Inhibition

The inhibitory potency of D-Saccharic acid 1,4-lactone against β-glucuronidase has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Enzyme Source | IC50 (µM) | Reference |

| Human | 45 | [4] |

| Not Specified | 48.4 | [1][5] |

Induction of Apoptosis: A Key Anticancer Effect

Beyond its enzymatic inhibition, D-Saccharic acid 1,4-lactone exerts its anticancer effects through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells and is mediated through two primary signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. DSL has been shown to activate both of these pathways.[6][7]

The Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors. In the context of DSL's action, the TNF-α/TNF-R1 signaling cascade is of particular importance.

-

TNF-α and TNF-R1: Studies have shown that in certain pathological conditions, such as diabetes-induced hepatic injury, there is a significant increase in the expression of Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNF-R1.[6][7]

-

Caspase-8 Activation: The binding of TNF-α to TNF-R1 triggers a downstream signaling cascade that leads to the activation of caspase-8, an initiator caspase in the extrinsic pathway.[6][7]

-

t-Bid Formation: Activated caspase-8 can then cleave Bid, a pro-apoptotic member of the Bcl-2 family, into its truncated form, t-Bid.[6][7] t-Bid serves as a crucial link between the extrinsic and intrinsic apoptotic pathways.

The signaling cascade of the extrinsic pathway influenced by DSL is depicted below.

The Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins and is characterized by changes in the mitochondrial membrane potential. DSL has been shown to modulate this pathway significantly.[1][2]

-

Regulation of Bcl-2 Family Proteins: The Bcl-2 family consists of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. DSL treatment has been observed to alter the balance of these proteins, favoring a pro-apoptotic state.[1] This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

-

Disruption of Mitochondrial Membrane Potential: The shift in the Bcl-2 family protein ratio leads to a disruption of the mitochondrial outer membrane potential.[2]

-

Cytochrome c Release: This disruption results in the release of cytochrome c from the mitochondria into the cytosol.[2]

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[1]

-

Caspase-3 Activation: Both the extrinsic and intrinsic pathways converge at the activation of the executioner caspase, caspase-3.[1][6][7] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

A diagram illustrating the intrinsic apoptotic pathway as influenced by DSL is provided below.

Antioxidant and Cytoprotective Properties

In addition to its direct effects on apoptosis, D-Saccharic acid 1,4-lactone exhibits significant antioxidant and cytoprotective properties.[1][2] It has been shown to protect cells, such as murine hepatocytes, from oxidative stress-induced cytotoxicity.[1][2]

-

Protection against Oxidative Stress: DSL can ameliorate the damaging effects of reactive oxygen species (ROS), thereby preventing cell viability loss and reducing cytotoxicity.[1]

-

Hepatoprotective Effects: In models of liver injury, DSL has demonstrated the ability to improve the viability of hepatocytes and prevent reductions in cell viability induced by toxins like tert-Butyl hydroperoxide.[1]

The workflow for assessing the cytoprotective effects of DSL is outlined below.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While the full, unabridged protocols are extensive, this section provides an overview of the key methodologies employed in the studies cited.

β-Glucuronidase Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of β-glucuronidase. The enzyme cleaves a substrate, leading to a detectable product (e.g., a chromophore or fluorophore). The reduction in product formation in the presence of the inhibitor is quantified.

-

General Protocol:

-

A reaction mixture is prepared containing β-glucuronidase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

-

Varying concentrations of D-Saccharic acid 1,4-lactone (or a control) are added to the reaction mixture.

-

The reaction is initiated by the addition of a substrate (e.g., p-nitrophenyl-β-D-glucuronide).

-

The mixture is incubated at 37°C for a specified period.

-

The reaction is stopped, and the amount of product formed is measured spectrophotometrically or fluorometrically.

-

The IC50 value is calculated from the dose-response curve.

-

Western Blotting for Apoptotic Proteins

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as Bcl-2, Bax, and caspases, in cell lysates.

-

General Protocol:

-

Cells are treated with D-Saccharic acid 1,4-lactone or a control for a specified time.

-

Total protein is extracted from the cells using a lysis buffer.

-

Protein concentration is determined using a standard protein assay (e.g., Bradford assay).

-

Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

-

The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

-

Caspase Activity Assay

-

Principle: This assay measures the enzymatic activity of caspases, which are key executioners of apoptosis. A specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) is labeled with a reporter molecule (a chromophore or fluorophore). Cleavage of the substrate by the active caspase releases the reporter, which can then be detected.

-

General Protocol:

-

Cells are treated with D-Saccharic acid 1,4-lactone or a control.

-

Cell lysates are prepared.

-

The lysate is incubated with a caspase-specific substrate.

-

The fluorescence or absorbance of the released reporter molecule is measured over time using a microplate reader.

-

The caspase activity is calculated based on the rate of substrate cleavage.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

-

Principle: Changes in the mitochondrial membrane potential are a hallmark of the intrinsic apoptotic pathway. This can be assessed using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.

-

General Protocol:

-

Cells are treated with D-Saccharic acid 1,4-lactone or a control.

-

The cells are incubated with a fluorescent dye such as JC-1 or TMRE.

-

In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

The change in fluorescence is quantified using flow cytometry or fluorescence microscopy.

-

Conclusion and Future Directions

D-Saccharic acid 1,4-lactone hydrate demonstrates a multifaceted mechanism of action that makes it a compelling candidate for further investigation in cancer prevention and therapy. Its primary role as a potent β-glucuronidase inhibitor, coupled with its ability to induce apoptosis through both extrinsic and intrinsic pathways, underscores its therapeutic potential. The antioxidant and cytoprotective properties of DSL further contribute to its favorable biological profile.

Future research should focus on elucidating the precise molecular targets of DSL beyond β-glucuronidase and further delineating the signaling cascades involved in its pro-apoptotic effects in various cancer cell types. Clinical trials are warranted to evaluate the safety and efficacy of D-Saccharic acid 1,4-lactone in human subjects, both as a standalone agent and in combination with existing chemotherapeutic drugs. The development of more potent and stable analogs of DSL could also open new avenues for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. The prophylactic role of d-saccharic acid-1,4-lactone against hyperglycemia-induced hepatic apoptosis via inhibition of both extrinsic and intrinsic pathways in diabetic rats - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Prophylactic role of D-Saccharic acid-1,4-lactone in tertiary butyl hydroperoxide induced cytotoxicity and cell death of murine hepatocytes via mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to D-Saccharic Acid 1,4-Lactone Hydrate for Researchers and Drug Development Professionals

An Overview of a Potent β-Glucuronidase Inhibitor with Therapeutic Potential

D-Saccharic acid 1,4-lactone hydrate (B1144303), a derivative of D-glucaric acid, is a well-characterized inhibitor of the enzyme β-glucuronidase.[1][2][3] Its utility extends beyond this primary function, with emerging research highlighting its antioxidant, detoxifying, and anticarcinogenic properties.[2][3][4] This technical guide provides a comprehensive overview of D-Saccharic acid 1,4-lactone hydrate, including its chemical and physical properties, biological activities, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

This compound, also known by synonyms such as D-Glucaro-1,4-lactone and D-Saccharolactone, is a crystalline solid.[1][5] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 61278-30-6 | [1][6] |

| Molecular Formula | C₆H₈O₇ • H₂O | [1] |

| Molecular Weight | 210.14 g/mol | [6] |

| Appearance | White crystalline solid | [5] |

| Purity | ≥95% to ≥98.0% (HPLC) | [1][7] |

| Melting Point | 91 - 93 °C | [7] |

| Solubility | Water: 50 mg/mL | [7] |

| DMSO: 20 mg/mL | [8] | |

| Ethanol: 20 mg/mL | [8] | |

| PBS (pH 7.2): 10 mg/mL | [8] | |

| Storage Temperature | 2-8°C or -20°C | [7] |

Biological Activity and Therapeutic Potential

The primary and most well-documented biological activity of this compound is its potent inhibition of β-glucuronidase. This enzyme plays a crucial role in the metabolism of various endogenous and exogenous compounds, including drugs and carcinogens. By inhibiting β-glucuronidase, this compound can prevent the reactivation of detoxified substances in the body, a mechanism that underpins its potential as an anticancer and detoxifying agent.

Quantitative Data on Biological Activity

| Parameter | Organism/Enzyme | Value | Reference |

| IC₅₀ (β-glucuronidase) | Human | 45 µM | [1][8] |

| IC₅₀ (β-glucuronidase) | Not Specified | 48.4 µM | [4][9] |

Beyond its role as an enzyme inhibitor, this compound has demonstrated significant antioxidant properties and protective effects against cellular damage. Research has shown its ability to ameliorate oxidative stress and inhibit apoptosis in various cell types.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its protective effects by modulating key signaling pathways involved in inflammation, cell survival, and apoptosis.

Inhibition of β-Glucuronidase Activity

The primary mechanism of action involves the direct inhibition of β-glucuronidase, preventing the hydrolysis of glucuronides. This is crucial in drug metabolism and detoxification processes.

Caption: Inhibition of β-Glucuronidase by this compound.

Modulation of Apoptotic Pathways

This compound has been reported to protect cells from apoptosis by influencing both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[10]

Caption: Modulation of Intrinsic and Extrinsic Apoptosis Pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of this compound.

β-Glucuronidase Inhibition Assay

This protocol is adapted from a standard colorimetric assay using phenolphthalein (B1677637) glucuronide as a substrate.[11][12][13]

Objective: To determine the inhibitory effect of this compound on β-glucuronidase activity.

Materials:

-

β-Glucuronidase enzyme solution (from E. coli or bovine liver)

-

This compound

-

Phenolphthalein glucuronide (substrate)

-

75 mM Potassium Phosphate (B84403) Buffer (pH 6.8) containing 1.0% (w/v) bovine serum albumin

-

200 mM Glycine (B1666218) Buffer (pH 10.4)

-

95% (v/v) Ethanol

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in the appropriate solvent (e.g., water or DMSO) to prepare a stock solution. Further dilute to desired concentrations with phosphate buffer.

-

Prepare a 3.0 mM solution of phenolphthalein glucuronide in deionized water.

-

Prepare the β-glucuronidase enzyme solution to a final concentration of 400-800 units/mL in cold phosphate buffer immediately before use.

-

-

Assay Setup (in a 96-well plate or microcentrifuge tubes):

-

Test: Add 50 µL of phosphate buffer, 25 µL of the this compound solution at various concentrations, and 25 µL of the enzyme solution.

-

Control (No Inhibitor): Add 75 µL of phosphate buffer and 25 µL of the enzyme solution.

-

Blank: Add 100 µL of phosphate buffer.

-

-

Pre-incubation: Incubate the plate/tubes at 37°C for 10 minutes.

-

Initiate Reaction: Add 25 µL of the phenolphthalein glucuronide substrate solution to all wells/tubes.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop Reaction: Add 150 µL of glycine buffer to each well/tube to stop the reaction and develop the color.

-

Measurement: Read the absorbance at 540 nm using a microplate reader or spectrophotometer.

-

Calculation: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol describes a common method for evaluating the antioxidant capacity of a compound.[14][15][16][17]

Objective: To assess the free radical scavenging activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Ascorbic acid (positive control)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and make serial dilutions.

-

Prepare a stock solution of ascorbic acid in the same solvent for use as a positive control.

-

-

Assay Setup (in a 96-well plate):

-

Add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the this compound solution at different concentrations to the respective wells.

-

For the control, add 100 µL of the solvent instead of the sample solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined from a plot of scavenging activity against concentration.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol utilizes the JC-1 dye to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.[18][19]

Objective: To determine the effect of this compound on mitochondrial membrane potential in cultured cells.

Materials:

-

JC-1 dye

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Cultured cells (e.g., hepatocytes, cancer cell lines)

-

Inducing agent for apoptosis (e.g., H₂O₂)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a suitable format (e.g., 96-well plate, chamber slides).

-

Treat cells with this compound at various concentrations for a predetermined time. Include a positive control (cells treated with an apoptosis-inducing agent) and a negative control (untreated cells).

-

-

JC-1 Staining:

-

Prepare a JC-1 working solution (typically 1-10 µg/mL) in pre-warmed cell culture medium.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the JC-1 working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-30 minutes.

-

-

Washing:

-

Remove the staining solution and wash the cells twice with PBS.

-

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. The ratio of red to green fluorescence intensity is used to quantify the change in mitochondrial membrane potential.

-

Western Blot Analysis of Bcl-2 and Bax

This protocol allows for the semi-quantitative determination of pro- and anti-apoptotic protein expression.[20][21][22][23][24]

Objective: To investigate the effect of this compound on the expression levels of Bcl-2 and Bax proteins.

Materials:

-

Cultured cells treated with this compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

Lyse the treated and control cells with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-Bcl-2, anti-Bax, and anti-loading control) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software. Normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.

-

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[25][26][27][28][29]

Objective: To determine if this compound treatment affects caspase-3 activity.

Materials:

-

Cultured cells treated with this compound

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Assay buffer

-

Microplate reader

Procedure:

-

Cell Lysis:

-

Lyse the treated and control cells using the provided lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates.

-

-

Assay Reaction:

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the assay buffer and the caspase-3 substrate to each well.

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

-

Analysis: Compare the caspase-3 activity in treated samples to that of the control.

Conclusion

This compound is a multifaceted molecule with significant potential in research and drug development. Its well-established role as a β-glucuronidase inhibitor, combined with its emerging antioxidant and anti-apoptotic properties, makes it a valuable tool for studying a range of biological processes and a promising candidate for therapeutic applications. The detailed protocols provided in this guide are intended to facilitate further investigation into the mechanisms of action and potential uses of this compound. As with any experimental work, appropriate safety precautions should be taken when handling this and any other chemical reagent.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Prophylactic role of D-Saccharic acid-1,4-lactone in tertiary butyl hydroperoxide induced cytotoxicity and cell death of murine hepatocytes via mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. D-Saccharic acid 1,4-lactone 61278-30-6 [sigmaaldrich.com]

- 8. D-Saccharic Acid 1,4-lactone (hydrate) | CAS 61278-30-6 | Cayman Chemical | Biomol.com [biomol.com]

- 9. selleckchem.com [selleckchem.com]

- 10. The prophylactic role of d-saccharic acid-1,4-lactone against hyperglycemia-induced hepatic apoptosis via inhibition of both extrinsic and intrinsic pathways in diabetic rats - Food & Function (RSC Publishing) [pubs.rsc.org]

- 11. Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31) from E. coli [sigmaaldrich.com]

- 12. Serum beta-glucuronidase assay by the phenolphthalein mono-beta-glucuronide method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. researchgate.net [researchgate.net]

- 17. abcam.cn [abcam.cn]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. resources.revvity.com [resources.revvity.com]

- 20. benchchem.com [benchchem.com]

- 21. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 22. Western blot analysis of Bcl-2 and Bax expression [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. caspase3 assay [assay-protocol.com]

- 26. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 27. mpbio.com [mpbio.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. abcam.com [abcam.com]

An In-depth Technical Guide to D-Saccharic Acid 1,4-Lactone Hydrate (CAS 61278-30-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Saccharic acid 1,4-lactone hydrate (B1144303) (DSL) is a bioactive compound with significant potential in therapeutic applications. As a potent inhibitor of β-glucuronidase, it plays a crucial role in detoxification processes and has demonstrated compelling antioxidant, anti-carcinogenic, and cytoprotective properties. This technical guide provides a comprehensive overview of DSL, including its chemical and physical properties, biological activities, and mechanisms of action, with a focus on its impact on key signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and drug development endeavors.

Introduction

D-Saccharic acid 1,4-lactone hydrate, also known as D-glucaro-1,4-lactone, is a derivative of D-glucaric acid.[1] It is a naturally occurring compound found in various dietary plants and is also a component of the fermented tea beverage, kombucha.[2][3] The primary biological role of DSL is its potent inhibition of the enzyme β-glucuronidase.[1] This enzyme is implicated in the deconjugation of glucuronidated toxins and carcinogens in the gut, a process that can lead to their reabsorption and subsequent toxicity.[3] By inhibiting β-glucuronidase, DSL promotes the excretion of these harmful substances, thereby exerting a detoxifying effect.[4] Beyond its role in detoxification, DSL has garnered significant interest for its antioxidant and cytoprotective effects, particularly in the context of oxidative stress-induced cell death and diabetic complications.[1][2]

Chemical and Physical Properties

This compound is a white to off-white solid with the chemical formula C₆H₈O₇·H₂O and a molecular weight of 210.14 g/mol .[5][6] It is soluble in water, as well as in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[7][8]

| Property | Value | Reference(s) |

| CAS Number | 61278-30-6 | [5] |

| Molecular Formula | C₆H₈O₇·H₂O | [5] |

| Molecular Weight | 210.14 g/mol | [5] |

| Appearance | White to off-white solid | [9] |

| Melting Point | 80-82 °C | [9] |

| Solubility | Water: 50 mg/mLDMSO: ~20 mg/mLEthanol: ~20 mg/mLDMF: ~20 mg/mL | [7][10] |

| Storage Temperature | 2-8°C | [10] |

Biological Activity and Mechanism of Action

The primary and most well-characterized biological activity of DSL is the inhibition of β-glucuronidase. It also exhibits significant antioxidant and cytoprotective effects through the modulation of various signaling pathways.

Inhibition of β-Glucuronidase

DSL is a potent inhibitor of β-glucuronidase, with reported IC50 values of 48.4 µM and 45 µM for the human enzyme.[7][11] This inhibitory activity is crucial for its detoxifying effects, as it prevents the reactivation of glucuronidated toxins and carcinogens in the enterohepatic circulation.[3]

Antioxidant and Cytoprotective Effects

DSL has been shown to protect cells from oxidative stress-induced damage and apoptosis. Studies have demonstrated its ability to mitigate cytotoxicity in murine hepatocytes exposed to tert-Butyl hydroperoxide (TBHP), a potent oxidizing agent.[2] DSL achieves this by improving cell viability, preventing membrane leakage, and preserving intracellular antioxidant machinery.[2]

The cytoprotective effects of DSL are mediated through the modulation of key signaling pathways involved in apoptosis and inflammation:

-

Mitochondria-Dependent (Intrinsic) Apoptotic Pathway: DSL has been shown to counteract the disruption of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol, which are key events in the intrinsic apoptotic cascade.[2] This leads to the inhibition of caspase-3 activation and a reduction in apoptotic cell death.[12] The compound also modulates the expression of Bcl-2 family proteins, leading to a decrease in pro-apoptotic proteins and an increase in anti-apoptotic proteins.[11]

-

Extrinsic Apoptotic Pathway: In the context of hyperglycemia-induced hepatic apoptosis, DSL has been found to inhibit the extrinsic pathway by preventing the increase in TNF-α/TNF-R1, which in turn blocks the activation of caspase-8 and t-Bid.[12]

-

NF-κB and PKC Signaling: In a model of diabetic nephropathy, DSL was found to ameliorate renal dysfunction by suppressing oxidative stress-related signaling.[1] This includes the inhibition of the nuclear translocation of NF-κB and the activation of different isoforms of Protein Kinase C (PKC), both of which are implicated in inflammatory responses and the accumulation of matrix proteins in the kidney.[1]

Experimental Protocols

This section provides an overview of key experimental protocols that can be utilized to study the biological activities of this compound.

β-Glucuronidase Inhibition Assay

This assay is used to determine the inhibitory activity of DSL against β-glucuronidase.

Principle: The assay measures the enzymatic cleavage of a chromogenic substrate, such as p-nitrophenyl-β-D-glucuronide (pNPG), by β-glucuronidase. The release of p-nitrophenol results in a yellow color that can be quantified spectrophotometrically.

Protocol:

-

Prepare a reaction mixture containing β-glucuronidase enzyme in a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0).

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes at 37°C).

-

Initiate the reaction by adding the pNPG substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.2 M sodium carbonate).

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of DSL and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of DSL on cell viability and to evaluate its cytoprotective properties.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound, with or without a cytotoxic agent (e.g., TBHP), for a specified duration.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Express the results as a percentage of the control (untreated cells) to determine the effect of DSL on cell viability.

Western Blot Analysis for Apoptotic Proteins

This technique is used to investigate the effect of DSL on the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family proteins and caspases.

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

-

Lyse the treated and untreated cells to extract total protein.

-

Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA assay).

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Quantitative Data

| Parameter | Value | Assay/Model | Reference(s) |

| IC50 (β-glucuronidase) | 48.4 µM | In vitro enzyme assay | [11] |

| IC50 (human β-glucuronidase) | 45 µM | In vitro enzyme assay | [7] |

| Hepatocyte Protection | 1.5 mg/mL (2 h) improved viability and prevented reduction in cell viability induced by tert-Butyl hydroperoxide | Murine hepatocytes | [11] |

| Oral Administration (Diabetes Model) | 20–120 mg/kg (p.o., once daily for 6 weeks) ameliorated alloxan-induced diabetes mellitus | Rat model | [11] |

| Oral TDLO (Rat) | 840 mg/kg /6W (intermittent) | Toxicity study | [13] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its investigation.

Caption: Mitochondria-dependent apoptotic pathway inhibited by DSL.

Caption: Extrinsic apoptotic pathway in diabetic liver inhibited by DSL.

Caption: General experimental workflow for investigating DSL.

Applications in Drug Development

The unique biological activities of this compound position it as a promising candidate for various therapeutic applications:

-

Adjuvant Cancer Therapy: By inhibiting β-glucuronidase, DSL can prevent the reactivation of carcinogenic metabolites in the gut, potentially reducing the risk of certain cancers and mitigating the side effects of chemotherapy drugs that are excreted as glucuronides.

-

Hepatoprotective Agent: Its demonstrated ability to protect liver cells from oxidative stress and apoptosis suggests its potential use in the treatment and prevention of liver diseases.

-

Management of Diabetic Complications: The inhibitory effects of DSL on signaling pathways implicated in diabetic nephropathy and hepatic apoptosis highlight its potential as a therapeutic agent for managing diabetic complications.

-

Detoxification: DSL can be utilized as a general detoxifying agent to promote the excretion of environmental toxins and other harmful substances that undergo glucuronidation.

Conclusion

This compound is a multifaceted bioactive compound with a well-defined role as a β-glucuronidase inhibitor and significant potential as an antioxidant and cytoprotective agent. Its ability to modulate key signaling pathways involved in apoptosis and inflammation makes it an attractive candidate for further investigation in the context of cancer, liver disease, and diabetic complications. The information and protocols provided in this technical guide serve as a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this promising natural product.

References

- 1. D-saccharic acid 1,4-lactone protects diabetic rat kidney by ameliorating hyperglycemia-mediated oxidative stress and renal inflammatory cytokines via NF-κB and PKC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prophylactic role of D-Saccharic acid-1,4-lactone in tertiary butyl hydroperoxide induced cytotoxicity and cell death of murine hepatocytes via mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thaiscience.info [thaiscience.info]

- 4. Mechanistic Understanding of D-Glucaric Acid to Support Liver Detoxification Essential to Muscle Health Using a Computational Systems Biology Approach | MDPI [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. D-Saccharic acid 1,4-lactone monohydrate - D-Glucaric acid-1,4-lactone [sigmaaldrich.com]

- 7. caymanchem.com [caymanchem.com]

- 8. D-Saccharic Acid 1,4-lactone (hydrate) | CAS 61278-30-6 | Cayman Chemical | Biomol.com [biomol.com]

- 9. D-SACCHARIC ACID 1 4-LACTONE | 61278-30-6 [amp.chemicalbook.com]

- 10. D-サッカリン酸 1,4-ラクトン 一水和物 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The prophylactic role of D-saccharic acid-1,4-lactone against hyperglycemia-induced hepatic apoptosis via inhibition of both extrinsic and intrinsic pathways in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to D-Saccharic Acid 1,4-Lactone Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Saccharic acid 1,4-lactone hydrate (B1144303), a key compound in various biomedical research applications. This document outlines its core physicochemical properties, with a particular focus on its molecular weight, and presents a detailed experimental protocol for its use as a potent enzyme inhibitor.

Core Physicochemical Properties

D-Saccharic acid 1,4-lactone is a derivative of D-glucaric acid and is most commonly available as a stable monohydrate. The presence of a water molecule in its crystal structure is a critical determinant of its molecular weight and must be accounted for in experimental calculations. A comparison of the key quantitative data for the hydrated and anhydrous forms is presented below.

| Property | D-Saccharic Acid 1,4-Lactone Monohydrate | D-Saccharic Acid 1,4-Lactone (Anhydrous) |

| Molecular Weight | 210.14 g/mol [1][2][3] | 192.12 g/mol [2][4] |

| Molecular Formula | C₆H₈O₇·H₂O[2][3] | C₆H₈O₇[2] |

| CAS Number | 61278-30-6[2][3] | 389-36-6[2] |

Application in Enzyme Inhibition: A Case Study of β-Glucuronidase

D-Saccharic acid 1,4-lactone is a well-established and potent competitive inhibitor of the enzyme β-glucuronidase.[1] This enzyme is crucial in the metabolism of various substances, including drugs, by cleaving glucuronide conjugates.[5] The inhibitory action of D-Saccharic acid 1,4-lactone is pivotal in in vitro assays to prevent the degradation of glucuronidated products, thereby ensuring accurate quantification.

Experimental Protocol: β-Glucuronidase Inhibition Assay

The following is a representative protocol for assessing the inhibitory effect of D-Saccharic acid 1,4-lactone on β-glucuronidase activity. This fluorometric assay is a common high-throughput method.

Materials:

-

D-Saccharic acid 1,4-lactone hydrate

-

β-glucuronidase enzyme

-

Fluorogenic β-glucuronide substrate (e.g., 4-Methylumbelliferyl β-D-glucuronide)

-

Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5)

-

Stop reagent

-

96-well black flat-bottom plates

-

Fluorometric plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in assay buffer. A concentration of 10 mM is often effective for significant inhibition.[5]

-

Prepare working solutions of the β-glucuronidase enzyme and the fluorogenic substrate in the assay buffer.

-

Prepare standards for the fluorescent product (e.g., 4-methylumbelliferone) to generate a standard curve.

-

-

Assay Setup:

-

In a 96-well plate, add 10 µL of your sample or standard to the designated wells.[6]

-

To the wells designated for inhibition testing, add a pre-determined volume of the this compound solution. For control wells (uninhibited), add an equivalent volume of assay buffer.

-

Add the β-glucuronidase enzyme solution to all wells except for the blank.

-

-

Enzymatic Reaction:

-

Termination and Measurement:

-

Data Analysis:

-

Subtract the fluorescence reading of the blank from all other readings.

-

Calculate the concentration of the fluorescent product in each well using the standard curve.

-

The percentage of inhibition can be calculated by comparing the enzyme activity in the presence and absence of this compound.

-

Visualized Relationships and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Relationship between anhydrous and hydrated forms.

Caption: β-Glucuronidase inhibition assay workflow.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Cas 91547-68-1,D-saccharic acid-1,4-lactone | lookchem [lookchem.com]

- 5. Effect of the β-glucuronidase inhibitor saccharolactone on glucuronidation by human tissue microsomes and recombinant UDP-glucuronosyltransferases (UGTs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide on the Solubility of D-Saccharic Acid 1,4-Lactone Hydrate

This technical guide provides a comprehensive overview of the solubility of D-Saccharic acid 1,4-lactone hydrate (B1144303), a significant compound in biomedical research, particularly for its role as a β-glucuronidase inhibitor. The information is tailored for researchers, scientists, and professionals in drug development, offering quantitative data, experimental methodologies, and a visualization of its mechanism of action.

Quantitative Solubility Data

The solubility of D-Saccharic acid 1,4-lactone hydrate has been reported in a variety of aqueous and organic solvents. The following table summarizes the available quantitative data from various sources, providing a comparative reference.

| Solvent | Solubility (mg/mL) | Source |

| Water | ≥ 100 | MedChemExpress[1] |

| Water | 50 | Sigma-Aldrich |

| Water | 42 | Selleck Chemicals[2] |

| Dimethyl Sulfoxide (DMSO) | 100 | MedChemExpress[1] |

| Dimethyl Sulfoxide (DMSO) | 42 | Selleck Chemicals[2] |

| Dimethyl Sulfoxide (DMSO) | ~20 | Cayman Chemical[3][4] |

| Ethanol | 42 | Selleck Chemicals[2] |

| Ethanol | ~20 | Cayman Chemical[3][4] |

| Dimethyl Formamide (DMF) | ~20 | Cayman Chemical[3][4] |

| Phosphate-Buffered Saline (PBS) pH 7.2 | ~10 | Cayman Chemical[3][4] |

| Acetone | Slightly Soluble | ChemicalBook[5] |

| Methanol | Slightly Soluble | ChemicalBook[5] |

Note: The variability in reported solubility values may be attributed to differences in experimental conditions, such as temperature and the specific batch of the compound, including its hydration state. For instance, MedChemExpress notes that the use of hygroscopic DMSO can significantly impact the solubility of the product.[1]

Experimental Protocols

While specific, detailed experimental protocols for the generation of the above solubility data are not extensively published in the provided documentation, a general methodology for determining solubility and preparing solutions is described.

1. Preparation of Stock Solutions

A common procedure for preparing stock solutions of this compound involves the following steps[3]:

-

The compound, which is a crystalline solid, is dissolved in the chosen organic solvent (e.g., DMSO, Ethanol, DMF).

-

To prevent degradation, the solvent should be purged with an inert gas.

-

For aqueous solutions, the crystalline solid can be directly dissolved in aqueous buffers.

-

To aid dissolution, especially in cases of precipitation or phase separation, the use of heat and/or sonication is recommended.[1]

-

It is advised to prepare fresh aqueous solutions and not store them for more than one day.[3]

2. General Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent. A generalized protocol is as follows:

-

Material Preparation : Weigh an excess amount of this compound into a vial.

-

Solvent Addition : Add a precise volume of the desired solvent to the vial.

-

Equilibration : Seal the vial and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid.

-

Quantification : Accurately dilute an aliquot of the clear, saturated supernatant.

-

Analysis : Analyze the concentration of the diluted solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation : Calculate the original concentration of the saturated solution to determine the solubility.

Mechanism of Action: β-Glucuronidase Inhibition

D-Saccharic acid 1,4-lactone is a known inhibitor of the enzyme β-glucuronidase.[2][4][6] This enzyme is present in various tissues and bacteria in the gut. It plays a role in the metabolism of certain drugs and endogenous compounds by cleaving glucuronic acid from glucuronide conjugates. In the context of cancer therapy, for example, the gut microbiome's β-glucuronidase can reactivate the inactive glucuronide metabolite of a chemotherapy drug, leading to toxicity. By inhibiting this enzyme, D-Saccharic acid 1,4-lactone can mitigate such adverse effects.

The following diagram illustrates the inhibitory effect of D-Saccharic acid 1,4-lactone on β-glucuronidase activity.

Caption: Inhibition of β-glucuronidase by D-Saccharic acid 1,4-lactone.

Experimental Workflow: Preparation and Analysis

The following diagram outlines a general workflow for the preparation of this compound solutions and their subsequent analysis, such as for in vitro assays.

Caption: General workflow for solution preparation and in vitro analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. D-Saccharic Acid 1,4-lactone (hydrate) | CAS 61278-30-6 | Cayman Chemical | Biomol.com [biomol.com]

- 5. D-SACCHARIC ACID 1 4-LACTONE | 61278-30-6 [amp.chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

An In-depth Technical Guide on the Stability and Storage of D-Saccharic Acid 1,4-Lactone Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for D-Saccharic acid 1,4-lactone hydrate (B1144303). The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and biotechnology industries in maintaining the integrity and efficacy of this compound for research and development purposes.

Introduction

D-Saccharic acid 1,4-lactone hydrate is a derivative of D-glucaric acid and is a potent inhibitor of β-glucuronidase. This activity is crucial in various biomedical research areas, including cancer research and drug metabolism studies, where it is used to prevent the hydrolysis of glucuronide conjugates. Given its application in sensitive biological assays, ensuring the chemical stability and proper storage of this compound is of paramount importance to obtain reliable and reproducible results. This guide details the factors influencing its stability, recommended storage conditions, and analytical methodologies for assessing its integrity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₈O₇·H₂O |

| Molecular Weight | 210.14 g/mol |

| Appearance | White to off-white crystalline solid or powder |

| Melting Point | 91-93 °C |

| Solubility | Soluble in water (approx. 50 mg/mL), ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) (approx. 20 mg/mL in organic solvents). The solubility in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 10 mg/mL.[1][2] |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and humidity. As a lactone, it is susceptible to hydrolysis, which is the primary degradation pathway.

Solid-State Stability

In its solid, crystalline form, this compound is relatively stable. When stored under appropriate conditions, it is reported to be stable for at least four years.[1][3] However, exposure to high temperatures and humidity should be avoided to prevent degradation.

Solution Stability and Degradation Pathway

The stability of this compound in solution is highly dependent on the pH. Lactones are cyclic esters and are prone to hydrolysis, which can be catalyzed by both acids and bases.

In aqueous solutions, D-Saccharic acid 1,4-lactone exists in equilibrium with its parent compound, D-saccharic acid, and another isomeric lactone, D-saccharic acid 6,3-lactone. The 1,4-lactone is known to be less stable than the 6,3-lactone. In a neutral aqueous solution (pH 7), the concentration of the 1,4-lactone has been observed to decrease over time, with the concomitant formation of equal amounts of D-saccharic acid and D-saccharic acid 6,3-lactone.

The primary degradation pathway is the hydrolysis of the lactone ring to form the open-chain D-saccharic acid. This reaction is reversible, and the position of the equilibrium is influenced by pH and temperature.

Figure 1: Equilibrium of D-Saccharic acid 1,4-lactone in aqueous solution.

Due to this equilibrium and potential for hydrolysis, it is recommended that aqueous solutions of this compound are prepared fresh and not stored for more than one day.[1]

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on information from various suppliers.

| Parameter | Recommendation |

| Temperature | Varies by supplier; common recommendations are refrigerated (2-8°C) or frozen (-20°C or <-15°C).[1][4][5] For long-term stability of at least 4 years, storage at -20°C is advised.[1][3] |

| Atmosphere | Store in a tightly sealed container to protect from moisture. |

| Light | While no specific data on photosensitivity is available, it is good practice to store in a light-resistant container. |

| Environment | Store in a dry and well-ventilated area, away from incompatible substances and sources of ignition.[4] |

Experimental Protocols

To assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating D-Saccharic acid 1,4-lactone from its potential degradation products (D-saccharic acid and D-saccharic acid 6,3-lactone).

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where the lactone has some absorbance (e.g., around 210-220 nm).

-

Temperature: Ambient or controlled room temperature (e.g., 25°C).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Workflow for Method Development and Validation:

Figure 2: Workflow for developing a stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.

Protocol:

-

Acid Hydrolysis: Dissolve this compound in a mild acidic solution (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in a mild basic solution (e.g., 0.1 N NaOH) at room temperature for a short period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 70°C) for several days.

-

Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified duration.

Samples from each stress condition should be analyzed by the developed HPLC method to assess the extent of degradation and to ensure that the degradation products are well-separated from the parent compound.

Conclusion

This compound is a valuable research tool whose integrity is crucial for reliable experimental outcomes. While generally stable in its solid form when stored under appropriate cold and dry conditions, it is susceptible to hydrolysis in solution, particularly at neutral to basic pH. Researchers should be mindful of its limited stability in aqueous solutions and prepare them fresh before use. The implementation of a stability-indicating analytical method, such as the HPLC protocol outlined in this guide, is recommended for quality control and to ensure the accuracy of research results. By adhering to the storage and handling guidelines presented, the scientific community can effectively preserve the quality and performance of this important β-glucuronidase inhibitor.

References

- 1. research.kombuchabrewers.org [research.kombuchabrewers.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of D-saccharic acid-1,4-lactone from brewed kombucha broth by high-performance capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources of D-Saccharic Acid 1,4-Lactone Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of D-Saccharic acid 1,4-lactone hydrate (B1144303), a potent inhibitor of β-glucuronidase with significant potential in drug development and disease prevention. This document details the quantitative occurrence of this compound in various natural matrices, provides comprehensive experimental protocols for its extraction and analysis, and illustrates its primary mechanism of action through a detailed signaling pathway diagram.

Natural Sources of D-Saccharic Acid 1,4-Lactone Hydrate

D-Saccharic acid 1,4-lactone, also known as D-glucaro-1,4-lactone (B610645), is a naturally occurring compound found in a variety of fruits, vegetables, and fermented products.[1][2] Its presence in these sources is of significant interest due to its biological activities, including antioxidant and anti-cancer properties. The concentration of D-Saccharic acid 1,4-lactone can vary depending on the specific cultivar, maturity, and processing methods.

Quantitative Data on Natural Sources

The following table summarizes the reported concentrations of D-Saccharic acid 1,4-lactone in several natural sources. It is important to note that much of the available literature quantifies the parent compound, D-glucaric acid. In aqueous solutions, D-glucaric acid exists in equilibrium with its lactone forms, including the 1,4-lactone and 6,3-lactone.[3] Under acidic conditions, D-glucaric acid is the predominant species, with the 1,4-lactone and 6,3-lactone present in roughly equal, smaller proportions.[3]

| Natural Source | Compound Measured | Concentration Range | Reference |

| Apples | D-Saccharic acid 1,4-lactone | 0.3 - 0.9 mg/g | [1][4] |

| Kombucha | D-Saccharic acid 1,4-lactone | 57.99 - 132.72 µg/mL | [5] |

| Grapefruits | D-Glucaric acid | 1.8 - 120 mg/100mL of juice | [6] |

| Oranges | D-Glucaric acid | Present, no quantitative data found | [1][2] |

| Broccoli | D-Glucaric acid | Present, no quantitative data found | [2] |

| Cruciferous Vegetables | D-Glucaric acid | Present, no quantitative data found | [2] |

Experimental Protocols

Accurate quantification of D-Saccharic acid 1,4-lactone from natural sources is crucial for research and development. Below are detailed methodologies for its extraction and analysis from apples and kombucha, followed by a generalizable protocol for other plant materials.

Determination of D-Saccharic Acid 1,4-Lactone in Apples by HPLC

This method is adapted from the procedure described by Xie et al. (2016).[4]

2.1.1. Sample Preparation

-

Homogenization: Weigh 1.0 g of fresh apple tissue and homogenize with 5 mL of deionized water.

-

Extraction: Sonicate the homogenate for 30 minutes.

-

Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2.1.2. HPLC Conditions

-

Column: Agilent ZORBAX NH2 column (4.6 × 250 mm, 5 µm)

-

Mobile Phase: 0.1 M potassium dihydrogen phosphate (B84403) (pH 4.5) and acetonitrile (B52724) (30:70, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

2.1.3. Quantification

A standard curve is generated using known concentrations of this compound. The concentration in the apple extract is determined by comparing its peak area to the standard curve.

Determination of D-Saccharic Acid 1,4-Lactone in Kombucha by High-Performance Capillary Electrophoresis (HPCE)

This protocol is based on the method detailed by Wang et al. (2010).[7]

2.2.1. Sample Preparation

-

Lyophilization: Freeze-dry 2 mL of the kombucha sample.

-

Extraction: Re-dissolve the lyophilized material in 4 mL of pure water and sonicate for 20 minutes.

-

Centrifugation: Centrifuge the solution at 8,000 rpm for 5 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter.

2.2.2. HPCE Conditions

-

Capillary: Fused-silica capillary (50 cm total length, 40 cm effective length, 75 µm i.d.)

-

Running Buffer: 40 mmol/L borax (B76245) buffer (pH 6.5) containing 30 mmol/L sodium dodecyl sulfate (B86663) (SDS) and 15% (v/v) methanol.

-

Separation Voltage: 20 kV

-

Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

-

Detection: Diode array detector (DAD) at 190 nm.

2.2.3. Quantification

Quantification is achieved by comparing the peak area of D-Saccharic acid 1,4-lactone in the sample to a standard curve prepared with a certified reference standard.

General Protocol for Extraction and Analysis of D-Saccharic Acid 1,4-Lactone from Plant Material

This generalized protocol can be adapted for various fruit and vegetable matrices.

2.3.1. Sample Preparation

-

Homogenization: Homogenize a known weight of the plant tissue (e.g., 1-5 g) in a suitable solvent (e.g., water, methanol, or a mixture). The solvent-to-sample ratio should be optimized for each matrix.

-

Extraction: Employ an appropriate extraction technique such as sonication (30-60 min) or maceration (12-24 h).

-

Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet solid debris.

-

Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step using a C18 or other suitable cartridge may be necessary to remove interfering compounds.

-

Filtration: Filter the final extract through a 0.22 µm or 0.45 µm syringe filter prior to analysis.

2.3.2. Analytical Conditions

Either the HPLC or HPCE method described above can be adapted. Method development and validation, including optimization of the mobile phase/running buffer and gradient/voltage, are recommended for each new matrix to ensure accurate quantification.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key biochemical pathway involving D-Saccharic acid 1,4-lactone and a typical experimental workflow for its analysis.

Conclusion

This compound is a promising natural compound with well-defined biochemical activity. Its presence in common dietary sources such as apples and kombucha suggests the potential for dietary modulation of β-glucuronidase activity. The experimental protocols provided herein offer robust methods for the accurate quantification of this compound, which is essential for further research into its bioavailability, metabolism, and therapeutic applications. The continued investigation into the natural sources and biological effects of D-Saccharic acid 1,4-lactone is warranted to fully elucidate its potential for human health.

References

- 1. Metabonomics of d-glucaro-1,4-lactone in preventing diethylnitrosamine-induced liver cancer in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of D-glucaric acid and/or D-glucaro-1,4-lacton in different apple varieties through hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The prophylactic role of d-saccharic acid-1,4-lactone against hyperglycemia-induced hepatic apoptosis via inhibition of both extrinsic and intrinsic pathways in diabetic rats - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Determination of D-saccharic acid-1,4-lactone from brewed kombucha broth by high-performance capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Significance of D-Saccharic Acid 1,4-Lactone Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Saccharic acid 1,4-lactone hydrate (B1144303), a derivative of the naturally occurring D-glucaric acid, has emerged as a compound of significant interest in the biomedical and pharmaceutical fields. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological activities, with a particular focus on its role as a potent inhibitor of β-glucuronidase. Detailed experimental protocols for its synthesis and bioactivity assessment are presented, alongside a quantitative analysis of its efficacy. Furthermore, this guide elucidates the molecular pathways through which D-saccharic acid 1,4-lactone exerts its therapeutic effects, supported by visual diagrams to facilitate understanding. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development, highlighting the potential of D-saccharic acid 1,4-lactone as a lead compound in various therapeutic areas.

Discovery and Historical Context